molecular formula C9H10ClNO B183546 N-(3-chlorophenyl)propanamide CAS No. 2760-33-0

N-(3-chlorophenyl)propanamide

Cat. No. B183546
CAS RN: 2760-33-0
M. Wt: 183.63 g/mol
InChI Key: LNXSTOYGBVLUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)propanamide, also known as 3-CPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the amide family and contains a chlorophenyl group attached to a propanamide backbone. The unique structure of 3-CPA has led to its use in a variety of research applications, including the study of biochemical and physiological effects, as well as its mechanism of action.

Mechanism Of Action

The mechanism of action of N-(3-chlorophenyl)propanamide is not fully understood, but researchers believe that it may work by inhibiting the activity of certain enzymes. Specifically, N-(3-chlorophenyl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting the activity of COX-2, N-(3-chlorophenyl)propanamide may be able to reduce inflammation in the body.

Biochemical And Physiological Effects

In addition to its anti-inflammatory properties, N-(3-chlorophenyl)propanamide has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, N-(3-chlorophenyl)propanamide has been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using N-(3-chlorophenyl)propanamide in lab experiments is its ability to inhibit the activity of certain enzymes. This makes it a useful tool for studying the role of these enzymes in disease development. Additionally, N-(3-chlorophenyl)propanamide is relatively easy to synthesize and is available in high purity. However, there are also limitations to the use of N-(3-chlorophenyl)propanamide in lab experiments. For example, this compound may have off-target effects that could complicate the interpretation of experimental data.

Future Directions

There are many potential future directions for research involving N-(3-chlorophenyl)propanamide. One area of interest is the development of new drugs based on the structure of N-(3-chlorophenyl)propanamide. Researchers are currently exploring the potential of N-(3-chlorophenyl)propanamide derivatives as anticancer agents, as well as their potential use in the treatment of other diseases. Additionally, there is ongoing research into the mechanism of action of N-(3-chlorophenyl)propanamide, which may help to elucidate its potential uses in the future.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)propanamide can be achieved through a variety of methods, including the reaction of 3-chlorobenzoyl chloride with propanamide in the presence of a base such as triethylamine. This method allows for the production of high yields of N-(3-chlorophenyl)propanamide with relatively low levels of impurities. Other methods of synthesis include the reaction of 3-chlorobenzoic acid with propanoyl chloride in the presence of a catalyst such as phosphorus pentoxide.

Scientific Research Applications

The unique structure of N-(3-chlorophenyl)propanamide has led to its use in a variety of scientific research applications. One of the primary uses of this compound is in the study of biochemical and physiological effects. Researchers have found that N-(3-chlorophenyl)propanamide can inhibit the activity of certain enzymes, which may play a role in the development of certain diseases. Additionally, N-(3-chlorophenyl)propanamide has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory conditions.

properties

IUPAC Name

N-(3-chlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-2-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXSTOYGBVLUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323559
Record name N-(3-chlorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)propanamide

CAS RN

2760-33-0
Record name NSC404307
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404307
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-chlorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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